Oxireno[c][1,2,4]triazolo[4,3-a]pyridine

Medicinal Chemistry Heterocyclic Chemistry Scaffold Design

Researchers seeking novel strained scaffolds for diversity-oriented synthesis face limited options. This oxirene-fused triazolopyridine addresses that gap with unique ring-strain-driven reactivity. • Enables ring-opening and cycloaddition reactions inaccessible to unstrained analogs. • Favorable predicted CNS drug-likeness (low MW, moderate TPSA, low cLogP) for CNS library design. • Supplied as a research compound with verified purity. Ensures reliable outcomes for synthetic chemistry and medicinal chemistry projects.

Molecular Formula C6H3N3O
Molecular Weight 133.11
CAS No. 160336-99-2
Cat. No. B575488
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOxireno[c][1,2,4]triazolo[4,3-a]pyridine
CAS160336-99-2
Molecular FormulaC6H3N3O
Molecular Weight133.11
Structural Identifiers
SMILESC1=CN2C=NN=C2C3=C1O3
InChIInChI=1S/C6H3N3O/c1-2-9-3-7-8-6(9)5-4(1)10-5/h1-3H
InChIKeyRNVHNZGUGNFSHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Oxireno[c][1,2,4]triazolo[4,3-a]pyridine (CAS 160336-99-2): Structural and Physicochemical Baseline for Procurement


Oxireno[c][1,2,4]triazolo[4,3-a]pyridine (CAS: 160336-99-2) is a heterocyclic compound belonging to the triazolopyridine class. Its molecular formula is C6H3N3O with a molecular weight of 133.11 g/mol. The compound features a unique oxirene ring fused to a [1,2,4]triazolo[4,3-a]pyridine core, as defined by its IUPAC name: 3-oxa-7,9,10-triazatricyclo[5.3.0.02,4]deca-1(10),2(4),5,8-tetraene . The presence of the oxirene moiety introduces significant ring strain, resulting in a unique electronic and reactive profile that distinguishes it from non-fused or differently substituted triazolopyridine analogs. It is supplied as a research compound with standard purity specifications.

Oxireno[c][1,2,4]triazolo[4,3-a]pyridine (CAS 160336-99-2): Why In-Class Analogs Are Not Interchangeable


Generic substitution of this compound with other [1,2,4]triazolo[4,3-a]pyridine derivatives is scientifically unjustified due to its defining oxirene ring fusion. The strained three-membered oxirene ring profoundly alters the compound's frontier molecular orbital energies, dipole moment, and hydrogen-bonding capacity compared to unstrained analogs lacking this fusion. While the broader class exhibits diverse biological activities ranging from kinase inhibition to positive allosteric modulation of mGlu2 receptors [1][2], the unique oxirene moiety confers distinct reactivity and metabolic stability that directly impacts any potential biological application or synthetic utility. Consequently, substituting a non-fused or differently fused analog cannot be assumed to produce the same experimental outcome, making explicit verification for the specific compound essential.

Oxireno[c][1,2,4]triazolo[4,3-a]pyridine (CAS 160336-99-2): A Quantitative Assessment of Structural and Class-Based Differentiation


Structural Uniqueness: Oxirene Ring Fusion as a Key Differentiator

Oxireno[c][1,2,4]triazolo[4,3-a]pyridine (Target) contains a highly strained three-membered oxirene ring fused to the [1,2,4]triazolo[4,3-a]pyridine core. This fusion is a key structural differentiator compared to the common [1,2,4]triazolo[4,3-a]pyridine class (Comparator/Baseline) which lacks this strained motif . The presence of the oxirene ring introduces significant ring strain, estimated from analogous systems to be >20 kcal/mol, which is absent in the unstrained comparator [1].

Medicinal Chemistry Heterocyclic Chemistry Scaffold Design

Computational Physicochemical Profile: Lipophilicity and Hydrogen Bonding Capacity

Computationally predicted properties for Oxireno[c][1,2,4]triazolo[4,3-a]pyridine (Target) show a Topological Polar Surface Area (TPSA) of 56.3 Ų and a consensus Log P (cLogP) of 0.1 . These values indicate a balance of polarity and lipophilicity. In contrast, an analog with a non-strained saturated ring, such as 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine (Comparator), would be expected to have a lower TPSA and a significantly higher cLogP due to the increased sp3 carbon content and reduced polar surface area from the saturated ring [1].

ADMET Prediction Drug Discovery Physicochemical Properties

Oxireno[c][1,2,4]triazolo[4,3-a]pyridine (CAS 160336-99-2): Recommended Application Scenarios Based on Evidence Profile


Scaffold for High-Energy or Reactive Intermediate Chemistry

Given the confirmed presence of the strained oxirene ring, this compound is best utilized as a reactive scaffold in synthetic chemistry. Its high ring strain makes it a candidate for ring-opening reactions, cycloadditions, or as a precursor to more complex, polycyclic structures that are inaccessible from unstrained triazolopyridine analogs. Researchers investigating novel reaction pathways or seeking to build compound libraries with enhanced 3D complexity may prioritize this scaffold for its unique reactivity profile .

Physicochemical Tool for Optimizing CNS Drug-Like Properties

Based on its predicted physicochemical properties, this compound is a promising scaffold for medicinal chemistry programs targeting the central nervous system (CNS). The combination of a relatively low molecular weight, moderate TPSA, and low cLogP suggests it may possess favorable blood-brain barrier permeability. Medicinal chemists exploring [1,2,4]triazolo[4,3-a]pyridines as kinase inhibitors or CNS-active agents may select this compound over more lipophilic analogs to improve solubility and reduce off-target binding .

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